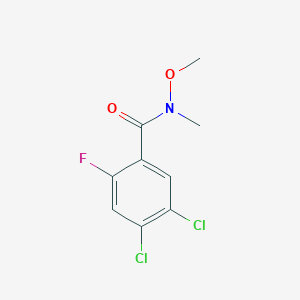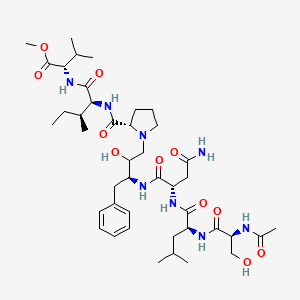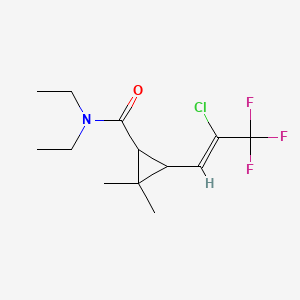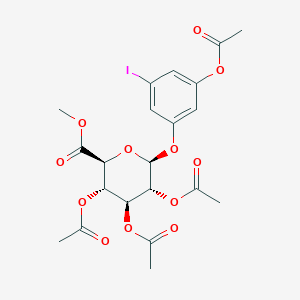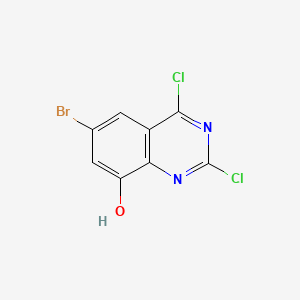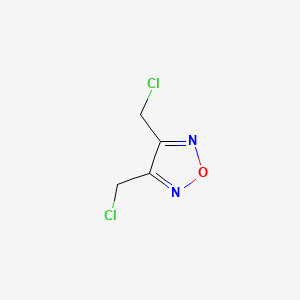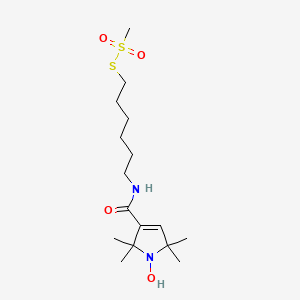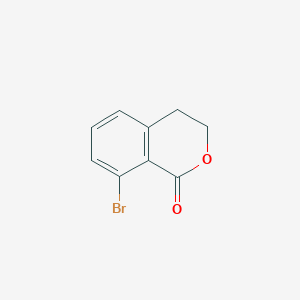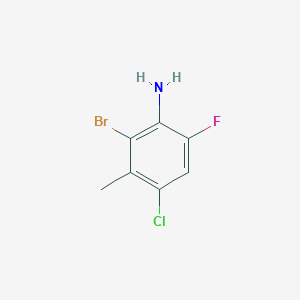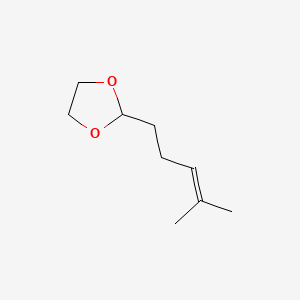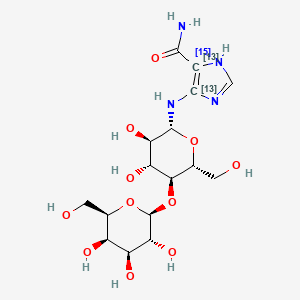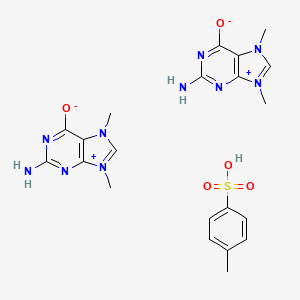
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-Dimethylguanine Hemitosylate is an organic compound with the molecular formula C14H17N5O4S It is a derivative of guanine, a nucleobase found in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dimethylguanine Hemitosylate typically involves the methylation of guanine. The process begins with the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of 7,9-Dimethylguanine Hemitosylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions: 7,9-Dimethylguanine Hemitosylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 7,9-Dimethylguanine Hemitosylate.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methyl groups.
科学研究应用
7,9-Dimethylguanine Hemitosylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of nucleobase derivatives.
Biology: Employed in studies related to DNA and RNA modifications, as well as in the investigation of nucleic acid interactions.
Industry: Utilized in the synthesis of specialized chemicals and as a component in various biochemical assays.
作用机制
The mechanism of action of 7,9-Dimethylguanine Hemitosylate involves its interaction with nucleic acids. The compound can form hydrogen bonds with complementary nucleobases, influencing the stability and structure of DNA and RNA. It can also participate in enzymatic reactions, acting as a substrate or inhibitor for specific enzymes involved in nucleic acid metabolism.
相似化合物的比较
7-Methylguanine: A methylated derivative of guanine with one methyl group.
9-Methylguanine: Another methylated derivative with a single methyl group at a different position.
7,9-Dimethyladenine: A compound similar to 7,9-Dimethylguanine Hemitosylate but with adenine as the base.
Uniqueness: 7,9-Dimethylguanine Hemitosylate is unique due to the presence of two methyl groups at specific positions on the guanine base. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C21H26N10O5S |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H9N5O.C7H8O3S/c2*1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h2*3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
InChI 键 |
IAENIIQKBLERCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
